molecular formula C18H14ClN3O3S B3535877 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B3535877
M. Wt: 387.8 g/mol
InChI Key: YAGHFICNVRBKMO-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with an ethyl group at position 5, a phenyl group at position 4, and a nitro group at position 4 of the benzamide moiety. Its structural complexity—including electron-withdrawing (nitro, chloro) and hydrophobic (ethyl, phenyl) groups—suggests tunable physicochemical and pharmacological properties.

Properties

IUPAC Name

2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-2-15-16(11-6-4-3-5-7-11)20-18(26-15)21-17(23)13-9-8-12(22(24)25)10-14(13)19/h3-10H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGHFICNVRBKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating under reflux.

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain biochemical pathways . The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a comparative analysis of the target compound with structurally related benzamide-thiazole derivatives, focusing on substituent effects, biological relevance, and physicochemical properties.

Table 1: Structural Comparison of Benzamide-Thiazole Derivatives

Compound Name Key Substituents Biological Target/Activity
2-Chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide (Target) 5-Ethyl, 4-phenyl (thiazole); 4-nitro, 2-chloro (benzamide) Hypothesized PFOR enzyme inhibition (anaerobic organisms)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 5-Chloro (thiazole); 2,4-difluoro (benzamide) Confirmed PFOR inhibition (nitazoxanide derivative)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-(4-Methoxy-3-methylphenyl) (thiazole); 5-chloro, 2-nitro (benzamide) Antimicrobial potential (ZINC database entry: ZINC01518590)
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide 4-(6-Methylbenzothiazole) (phenyl); 2-chloro, 4-nitro (benzamide) Structural analog with enhanced π-stacking (benzothiazole extension)
N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide () 5-Acetyl, 4-phenyl (thiazole); 2-fluoro (benzamide) Potential kinase inhibition (acetyl group modulates solubility)

Key Observations

Chloro substituents (e.g., in the target compound and ) improve lipophilicity, aiding membrane penetration but may reduce solubility. Phenyl and benzothiazole extensions () introduce steric bulk and π-stacking capabilities, which could improve target affinity in hydrophobic pockets .

Enzyme Inhibition Profiles: highlights that analogs with a nitro-thiazole core (e.g., nitazoxanide derivatives) directly inhibit PFOR, a key enzyme in anaerobic metabolism. In contrast, acetyl-substituted derivatives () may shift activity toward kinases or proteases due to altered hydrogen-bonding capacity .

Physicochemical Properties :

  • Solubility : The nitro and chloro groups in the target compound likely reduce aqueous solubility compared to fluoro-substituted analogs (e.g., ).
  • Thermodynamic Stability : Ethyl and phenyl groups on the thiazole ring (target compound) may enhance crystal packing efficiency, as seen in related structures with intermolecular hydrogen bonds (e.g., C–H⋯O/N interactions in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

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